molecular formula C19H27N3 B14517813 N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine CAS No. 62681-31-6

N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine

Cat. No.: B14517813
CAS No.: 62681-31-6
M. Wt: 297.4 g/mol
InChI Key: HBCQZZKTBHRFOI-UHFFFAOYSA-N
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Description

N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a pyridine ring attached to the azepine structure, along with two butyl groups attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with a suitable dibutylamine derivative under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.

Major Products Formed:

Scientific Research Applications

N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine involves its interaction with specific molecular targets and pathways. The pyridine ring and azepine structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the amide linkage.

    Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring structure.

Uniqueness: N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine is unique due to its azepine ring structure combined with the pyridine ring and dibutylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

62681-31-6

Molecular Formula

C19H27N3

Molecular Weight

297.4 g/mol

IUPAC Name

N,N-dibutyl-3-pyridin-2-yl-3H-azepin-2-amine

InChI

InChI=1S/C19H27N3/c1-3-5-15-22(16-6-4-2)19-17(11-7-9-14-21-19)18-12-8-10-13-20-18/h7-14,17H,3-6,15-16H2,1-2H3

InChI Key

HBCQZZKTBHRFOI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC=CC=CC1C2=CC=CC=N2

Origin of Product

United States

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